molecular formula C22H33N3O2S B6059984 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine

1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine

Cat. No. B6059984
M. Wt: 403.6 g/mol
InChI Key: GIQUSKKTGKYKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine works by binding to the serotonin transporter and inhibiting its reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can have a variety of effects on mood, behavior, and cognition. 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine has also been shown to have some affinity for other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine are complex and not fully understood. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of addiction and pain. However, more research is needed to fully understand the effects of 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine on the brain and body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the function of the serotonin system. However, 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine also has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are a number of potential future directions for research on 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine. One area of interest is its potential applications in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its potential use as a tool for studying the function of the serotonin system and other neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of 1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine in scientific research.

Synthesis Methods

1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(methylthio)propanoyl chloride, followed by the reaction of the resulting compound with 4-piperidinylpropanoic acid. The final step involves the reaction of the resulting compound with phenylmagnesium bromide.

Scientific Research Applications

1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which is a protein that plays a crucial role in the regulation of serotonin levels in the brain. This makes it a potentially useful tool for studying the function of the serotonin system, which is implicated in a variety of neurological and psychiatric disorders.

properties

IUPAC Name

3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-28-18-11-22(27)24-12-9-19(10-13-24)7-8-21(26)25-16-14-23(15-17-25)20-5-3-2-4-6-20/h2-6,19H,7-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQUSKKTGKYKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{1-[3-(Methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine

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